Octadecane-d38
Overview
Description
Octadecane-d38, also known as n-octadecane-d38, is a deuterated form of octadecane. It is a stable isotope-labeled compound where all hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties, such as its ability to act as a reference material in nuclear magnetic resonance (NMR) spectroscopy .
Mechanism of Action
Target of Action
Octadecane-d38 is the deuterium-labeled form of Octadecane . Octadecane is an alkane that is primarily used to store thermal energy at ambient temperature as a phase change material .
Mode of Action
Instead, it is used in the field of thermal energy storage due to its phase change properties . The deuterium labeling allows for tracking and quantitation during research and development processes .
Biochemical Pathways
Its parent compound, octadecane, is involved in the biosynthesis of octadecanoid-derived signaling molecules . These molecules play a crucial role in plant defense reactions against microbial pathogens, herbivores, damage by UV-B or UV-C light, senescence, and mechanotransduction .
Pharmacokinetics
The incorporation of stable heavy isotopes like deuterium into drug molecules has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs . This is due to the fact that deuterium is chemically similar to hydrogen but has a greater mass, which can slow down metabolic processes and potentially increase the half-life of the drug .
Result of Action
The primary result of this compound’s action is its ability to store thermal energy at ambient temperature . This makes it a valuable tool in energy storage and management. The deuterium labeling allows for tracking and quantitation during research and development processes .
Biochemical Analysis
Biochemical Properties
Octadecane-d38 plays a significant role in biochemical reactions due to its stable isotope labeling. This compound interacts with various enzymes, proteins, and other biomolecules, serving as a tracer in metabolic studies. The deuterium atoms in this compound replace hydrogen atoms, which can alter the compound’s metabolic and pharmacokinetic profiles. This interaction helps researchers track the compound’s behavior in biological systems, providing insights into enzyme activity and metabolic pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s stable isotope labeling allows for precise tracking within cells, helping to elucidate its effects on cellular function. Studies have shown that this compound can impact cell signaling pathways by altering the activity of specific enzymes and proteins involved in these pathways. Additionally, the compound’s influence on gene expression and cellular metabolism provides valuable information on its role in cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The deuterium atoms in the compound can affect binding interactions with enzymes and proteins, leading to changes in enzyme activity and gene expression. This compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions help researchers understand the compound’s effects on cellular function and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where its impact on cellular function changes significantly at specific dosage levels. At high doses, this compound may cause toxic or adverse effects, highlighting the importance of dosage optimization in research studies. Understanding the dosage effects of this compound is crucial for its safe and effective use in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s stable isotope labeling allows researchers to track its movement through metabolic pathways, providing insights into metabolic flux and metabolite levels. This compound’s interactions with specific enzymes and cofactors help elucidate its role in metabolic processes and its impact on overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors in understanding its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its movement and localization within biological systems. These interactions influence this compound’s accumulation and distribution, affecting its overall activity and function in cells and tissues .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Understanding this compound’s subcellular localization helps researchers determine its precise role in cellular processes and its impact on cellular function .
Preparation Methods
The preparation of Octadecane-d38 generally involves a deuteration reaction, where the hydrogen atoms in octadecane are replaced with deuterium. This process can be achieved through various synthetic routes, depending on the laboratory or industrial setup. One common method involves the reaction of octadecane with deuterium gas under specific conditions to facilitate the exchange of hydrogen atoms with deuterium .
Chemical Reactions Analysis
Octadecane-d38 undergoes similar chemical reactions as its non-deuterated counterpart, octadecane. These reactions include:
Oxidation: this compound can be oxidized to form corresponding alcohols, aldehydes, and carboxylic acids. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons. Catalysts such as palladium on carbon (Pd/C) are often used in these reactions.
Substitution: In substitution reactions, one or more deuterium atoms in this compound can be replaced with other atoms or groups.
Scientific Research Applications
Octadecane-d38 has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in NMR spectroscopy to study the structure and composition of other compounds.
Biology: In biological research, this compound can be used to trace metabolic pathways and study the interactions of deuterated compounds with biological systems.
Industry: This compound is used in the development of phase change materials for thermal energy storage and in the production of stable isotopes for various industrial applications
Comparison with Similar Compounds
Octadecane-d38 is unique due to its complete deuteration, which distinguishes it from other similar compounds. Some similar compounds include:
Octadecane: The non-deuterated form of octadecane, which lacks the unique properties of deuterated compounds.
Hexadecane-d34: A deuterated form of hexadecane, which has a shorter carbon chain compared to this compound.
Dodecane-d26: Another deuterated alkane with an even shorter carbon chain
This compound stands out due to its specific applications in NMR spectroscopy and its role in the development of phase change materials for thermal energy storage.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-octatriacontadeuteriooctadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJRJXONCZWCBN-UCLFVKSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167713 | |
Record name | Octadecane-d38 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16416-31-2 | |
Record name | Octadecane-d38 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016416312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecane-d38 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of producing fully deuterated hydrocarbons like octadecane-d38?
A1: Fully deuterated hydrocarbons like this compound are valuable as internal standards in various analytical techniques, particularly mass spectrometry. Due to their identical chemical behavior but different mass compared to their non-deuterated counterparts, they allow for accurate quantification and identification of target compounds in complex mixtures [].
Q2: What is unique about the method described in the paper for synthesizing this compound?
A2: The paper describes a novel method for producing perdeuterated hydrocarbons, including this compound, using a liquid-phase exchange reaction []. This method offers several advantages:
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